N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide
Description
N-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide (CAS 1325303-65-8) is a bicyclic sulfone-containing heterocyclic compound featuring a fused thieno-thiazole scaffold with a phenylamine substituent at the 2-position. Its structure combines a partially hydrogenated thiophene ring fused to a thiazole ring, with two sulfonyl groups at the 5,5-positions. It is commercially available at 95% purity, as noted in AK Scientific’s product listings .
Properties
IUPAC Name |
5,5-dioxo-N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)16-11(13-9)12-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASFLJIYFPSBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and haloamine precursors under controlled conditions. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.
Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the cyclization process.
Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve:
Continuous Flow Reactors: To enhance reaction rates and control over reaction conditions.
Automated Synthesis Systems: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the thiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can yield amines or alcohols.
Substitution: Can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other sulfone-containing heterocycles. A key analogue is 4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide (CAS 143654-19-7), which lacks the phenylamine substituent and has a simpler dihydrothieno-thiazole backbone . This difference in substitution impacts electronic properties and reactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Key Features | Purity |
|---|---|---|---|---|
| N-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide | 1325303-65-8 | C₁₁H₁₂N₂O₂S₂ | Phenylamine substituent; fused bicyclic core | 95% |
| 4,6-Dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide | 143654-19-7 | C₅H₅NO₂S₂ | Unsubstituted dihydrothieno-thiazole core | 100% |
Biological Activity
N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thieno-thiazole core which is significant in various biological activities. The presence of the phenyl group contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, related compounds have shown good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 93.7 to 46.9 μg/mL against various bacterial strains . The incorporation of electron-withdrawing groups on the phenyl ring enhances this activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 46.9 | Antibacterial |
| Compound B | 7.8 | Antifungal |
| N-phenyl derivative | TBD | TBD |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.61 µg/mL in cancer assays .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of thiazole derivatives on HT-29 colorectal cancer cells, compounds were tested using the MTT assay. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity:
- Compound X : IC50 = 1.98 ± 1.22 µg/mL
- Compound Y : IC50 = >1000 µg/mL (inactive)
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and phenyl rings can drastically alter biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- The presence of halogen substituents has been correlated with increased antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
